molecular formula C8H10O2 B13835366 2-Acetyl-5-methylcyclopent-3-en-1-one

2-Acetyl-5-methylcyclopent-3-en-1-one

Cat. No.: B13835366
M. Wt: 138.16 g/mol
InChI Key: AAUDNCFEDDIFIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylcyclopent-3-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a base such as potassium hydroxide (KOH) and is carried out under reflux conditions.

Another method involves the Michael addition of methylfuran, formaldehyde, and dimethylamine, followed by rearrangement and hydrolysis . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Acetyl-5-methylcyclopent-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-5-methylcyclopent-3-en-1-one exerts its effects involves interactions with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its role in organic synthesis and its biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopent-2-en-1-one: Similar in structure but lacks the acetyl group.

    2-Hydroxy-3-methyl-2-cyclopenten-1-one:

Uniqueness

2-Acetyl-5-methylcyclopent-3-en-1-one is unique due to its specific structural features, such as the presence of both an acetyl group and a methyl group on the cyclopentene ring. These features contribute to its distinct chemical reactivity and aromatic properties, making it valuable in various applications .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-acetyl-5-methylcyclopent-3-en-1-one

InChI

InChI=1S/C8H10O2/c1-5-3-4-7(6(2)9)8(5)10/h3-5,7H,1-2H3

InChI Key

AAUDNCFEDDIFIN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(C1=O)C(=O)C

Origin of Product

United States

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